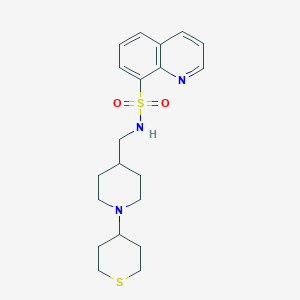

![molecular formula C12H17FN2O B2544659 2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide CAS No. 1218067-30-1](/img/structure/B2544659.png)

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

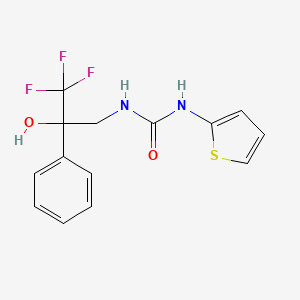

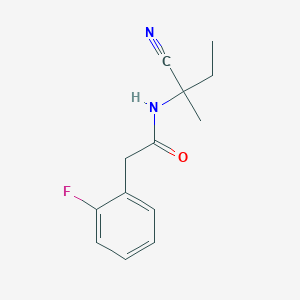

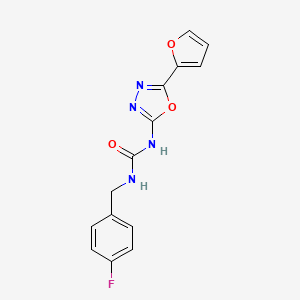

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the group of novel psychoactive substances (NPS) that have emerged as a result of the continuous development of new compounds with psychoactive properties. FUB-AMB is a potent agonist of the cannabinoid receptors and has been used in scientific research to study the mechanism of action of these receptors.

Aplicaciones Científicas De Investigación

Preclinical Evaluation in Antitumor Applications

2-Amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide and related compounds have been evaluated for their antitumor properties, particularly focusing on benzothiazoles that exhibit selective and potent antitumor activities. These compounds are studied for their ability to induce and biotransform through cytochrome P450 1A1 into active metabolites. The modification of these molecules, including fluorine atom substitution and amino acid conjugation, aims to overcome metabolic inactivation and enhance solubility, stability, and bioavailability. These strategies have led to promising preclinical results in treating breast and ovarian cancer models, demonstrating the potential of these compounds for clinical evaluation (Bradshaw et al., 2002).

Anticonvulsant and Pain-Attenuating Properties

Research into primary amino acid derivatives of similar structures has shown significant anticonvulsant activities, surpassing traditional treatments like phenobarbital in animal models. These studies aim to understand the relationship between chemical structure modifications at the benzylamide site and biological activity, providing insights into developing new treatments for epilepsy and pain management (King et al., 2011).

Development of Radiolabeled Derivatives for PET Imaging

The development of fluorine-18 labeled derivatives for PET imaging applications represents another significant research avenue. These compounds are designed to serve as potent matrix metalloproteinase inhibitors, facilitating the non-invasive imaging of cancerous tissues in small-animal models. The synthesis and initial PET studies of such compounds highlight their potential in improving cancer diagnosis and treatment monitoring (Wagner et al., 2009).

Synthesis and Evaluation of Novel Derivatives

The synthesis of novel derivatives, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, and their evaluation as key intermediates in drug synthesis, exemplify the ongoing research in medicinal chemistry. These studies focus on developing efficient synthetic routes and evaluating the biological activity of the resulting compounds, contributing to the discovery of new therapeutic agents (Hong-rui, 2009).

Propiedades

IUPAC Name |

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-3-11(14)12(16)15(2)8-9-6-4-5-7-10(9)13/h4-7,11H,3,8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMLBICNMQKJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC1=CC=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-hydroxy-1,2,4-triazine-6-carboxylate](/img/structure/B2544576.png)

![8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544583.png)

![(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2544585.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2544587.png)

![7-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2544590.png)

![4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2544595.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)